Enhanced Electrophilicity at the α-Keto Carbonyl Versus Simple Indazole-3-carbonyl Chloride
The target compound contains an α-keto acyl chloride moiety, where the electron-withdrawing α-carbonyl group increases the electrophilicity of the acid chloride carbon relative to a simple indazole-3-carbonyl chloride (CAS 72083-74-0). In 1H-indazole-3-carbonyl chloride, the carbonyl is directly attached to the indazole C3 position; in the target compound, the oxoacetyl spacer places a second carbonyl adjacent to the acid chloride, creating a 1,2-dicarbonyl system that polarizes the C–Cl bond more strongly . This structural difference is reflected in computed electrostatic potential surfaces and experimentally in faster acylation kinetics. For the target compound, the acid chloride carbonyl is positioned at the terminus of a glyoxyloyl chain (C9H5ClN2O2, MW 208.60); for the comparator, the carbonyl is directly attached to the heterocycle (C8H5ClN2O, MW 180.59) . The α-keto group also provides a second reactive site for nucleophilic attack, enabling stepwise or orthogonal derivatization not possible with the simpler analog.
| Evidence Dimension | Molecular structure and reactive functionality |
|---|---|
| Target Compound Data | C9H5ClN2O2 (MW 208.60); 1,2-dicarbonyl (α-keto acyl chloride) with two electrophilic carbons |
| Comparator Or Baseline | 1H-Indazole-3-carbonyl chloride, C8H5ClN2O (MW 180.59); single electrophilic carbonyl |
| Quantified Difference | ΔMW = +28.01 Da; ΔC = +1 carbon; +1 ketone functional group; dual vs. single electrophilic site |
| Conditions | Structural comparison based on molecular formula, IUPAC name, and vendor technical datasheets |
Why This Matters
The additional α-keto electrophilic center enables sequential or chemoselective derivatization strategies unavailable to simple indazole-3-carbonyl chlorides, directly impacting synthetic route design and final compound diversity.
